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Compound of Interest

Compound Name: 4-Morpholinebutanenitrile

Cat. No.: B183466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for

its ability to impart favorable physicochemical and pharmacokinetic properties to drug

candidates.[1] When combined with a nitrile group—a versatile functional group known for its

metabolic stability and ability to act as a hydrogen bond acceptor or a bioisosteric replacement

for other functionalities—the resulting morpholine-containing nitriles represent a promising

class of compounds with significant therapeutic potential. This technical guide provides a

comprehensive literature review of this chemical class, focusing on their synthesis, biological

activity, and mechanisms of action, with a particular emphasis on their role as kinase inhibitors.

Quantitative Biological Data
The primary therapeutic targets for many recently developed morpholine-containing nitriles are

protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K)/protein kinase B

(Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical

regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many

cancers.[2]

Inhibitory Activity of Morpholinopyrimidine-5-
carbonitrile Derivatives
A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been synthesized and

evaluated for their inhibitory activity against PI3Kα and their antiproliferative effects on various
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cancer cell lines. The data presented in Table 1 highlights the structure-activity relationship

(SAR) within this series, demonstrating how substitutions on the pyrimidine core influence

potency.[3]

Table 1: PI3Kα Inhibitory and Antiproliferative Activities of 2,4-Dimorpholinopyrimidine-5-

carbonitrile Derivatives[3]

Compound ID R Group PI3Kα IC₅₀ (nM)
Antiproliferative
IC₅₀ (µM)

A2780

17e 4-fluorophenyl 88.5 ± 6.1 0.21 ± 0.02

17m 3-pyridyl 104.1 ± 12.5 0.51 ± 0.04

17o 4-pyridyl 34.7 ± 2.1 0.33 ± 0.02

17p 2-pyridyl 32.4 ± 4.1 0.25 ± 0.02

BKM-120 (Control) - 44.6 ± 3.6 0.23 ± 0.02

Data are presented as mean ± standard deviation.

Inhibitory Activity of ZSTK474 and its Analogs
ZSTK474 is a potent pan-Class I PI3K inhibitor characterized by a dimorpholino-1,3,5-triazine

core. The morpholine moieties are critical for its activity. Studies on analogs where one

morpholine ring is replaced with other functional groups have provided valuable insights into

the SAR. Table 2 summarizes the inhibitory concentrations (IC₅₀) of ZSTK474 and several of its

analogs against the four Class I PI3K isoforms.[4][5]

Table 2: In Vitro Inhibitory Activity (IC₅₀) of ZSTK474 and Analogs Against Class I PI3K

Isoforms[4][5]
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Compound
ID

Morpholine
Replaceme
nt

PI3Kα (nM) PI3Kβ (nM) PI3Kγ (nM) PI3Kδ (nM)

ZSTK474 (1) - 5.0 20.8 18.2 3.9

6a Ethanolamine 9.9 >100 45.5 9.8

6b
Diethanolami

ne
3.7 >100 14.6 9.8

6e

N,N-

dimethyletha

nolamine

>100 >100 >100 >100

Data represents the mean from multiple experiments.

Experimental Protocols
The synthesis of morpholine-containing nitriles often involves multi-step sequences. Below are

detailed methodologies for the synthesis of key intermediates and final compounds, adapted

from the literature.

Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitrile
Derivatives[3]
This synthesis involves a multi-step process starting from 2,4-dichloro-5-cyanopyrimidine.

Step 1: Synthesis of 2-Chloro-4-morpholino-5-cyanopyrimidine (Intermediate 15)

To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in dichloromethane (DCM), a solution

of morpholine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) in DCM is added

dropwise at 0°C. The reaction mixture is stirred at room temperature for 2 hours. After

completion, the reaction is quenched with water and the organic layer is separated, washed

with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product is purified by column chromatography to afford the title compound.

Step 2: Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitrile (Intermediate 16)
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A mixture of intermediate 15 (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq) in

dimethyl sulfoxide (DMSO) is heated at 120°C for 4 hours. The reaction mixture is then cooled

to room temperature and poured into ice water. The resulting precipitate is collected by

filtration, washed with water, and dried to give the desired product.

Step 3: General Procedure for the Suzuki Coupling to Yield Final Compounds (e.g., 17p)

A mixture of intermediate 16 (1.0 eq), 2-(tributylstannyl)pyridine (1.2 eq), and

tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous toluene is heated at 110°C

under a nitrogen atmosphere for 12 hours. The solvent is removed under reduced pressure,

and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl

acetate) to yield the final product.

PI3K Enzymatic Assay Protocol[6]
This assay is used to determine the in vitro inhibitory activity of the synthesized compounds

against PI3K isoforms.

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and the

substrate, phosphatidylinositol (PI), are used. PI is prepared as lipid vesicles.

Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the PI3K

enzyme, the test compound at various concentrations, and the lipid substrate in a reaction

buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT).

Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP (e.g., 10

µM). The plate is then incubated at room temperature for 60 minutes.

Detection: The amount of ADP produced, which is directly proportional to the enzyme

activity, is measured using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Luminescence is read using a microplate reader.

Data Analysis: The IC₅₀ values are determined by fitting the dose-response curves using a

non-linear regression model.

Signaling Pathways and Mechanisms of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in

cancer. Morpholine-containing nitriles, such as the dimorpholinopyrimidine derivatives, act as

inhibitors of PI3K, a critical node in this pathway.
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing

nitriles.

As depicted in the diagram, the binding of growth factors to Receptor Tyrosine Kinases (RTKs)

activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate

(PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second

messenger, recruiting and activating downstream kinases such as PDK1 and Akt. Akt, in turn,

activates mTORC1, which promotes protein synthesis, cell growth, and proliferation.

Morpholine-containing nitrile inhibitors directly target and inhibit the kinase activity of PI3K,

thereby blocking the entire downstream signaling cascade and suppressing tumor cell growth

and survival.[4]

Conclusion
Morpholine-containing nitriles represent a highly valuable class of compounds in modern drug

discovery, particularly in the field of oncology. Their development as potent and selective

inhibitors of the PI3K/Akt/mTOR signaling pathway highlights the successful synergy of the

morpholine scaffold and the nitrile functional group. The quantitative data and experimental

protocols presented in this guide serve as a valuable resource for researchers and scientists

working on the design and synthesis of novel kinase inhibitors. Future work in this area will

likely focus on optimizing the pharmacokinetic properties and selectivity profiles of these

compounds to develop next-generation therapeutics with improved efficacy and reduced side

effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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